molecular formula C23H23N5O3 B11146980 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11146980
M. Wt: 417.5 g/mol
InChI Key: YDUUNLWGCQGPPW-UHFFFAOYSA-N
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Description

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The quinazoline moiety can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazoline nitrogen.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding sites, while the quinazoline moiety can inhibit specific kinases. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide lies in its combination of indole and quinazoline moieties, which can provide a broader range of biological activities compared to compounds with only one of these structures.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C23H23N5O3/c29-21(10-12-28-15-27-20-8-4-2-6-18(20)23(28)31)26-14-22(30)24-11-9-16-13-25-19-7-3-1-5-17(16)19/h1-8,13,15,25H,9-12,14H2,(H,24,30)(H,26,29)

InChI Key

YDUUNLWGCQGPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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